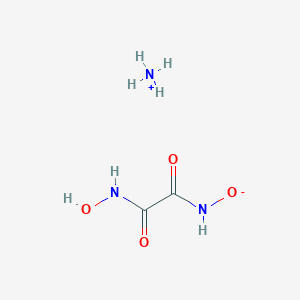

azanium;N-hydroxy-N'-oxidooxamide

Beschreibung

Azanium;N-hydroxy-N'-oxidooxamide is a compound comprising an ammonium (azanium) cation paired with a deprotonated N-hydroxy-N'-oxidooxamide anion. The oxamide backbone (C₂O₂N₂) is modified with hydroxyl (-OH) and oxido (-O⁻) groups on adjacent nitrogen atoms. This structure imparts unique electronic and reactive properties, distinguishing it from simpler hydroxylamine or oxamide derivatives.

The IUPAC-recommended nomenclature avoids ambiguous terms like "nitroxyl," ensuring clarity .

Eigenschaften

CAS-Nummer |

5164-15-8 |

|---|---|

Molekularformel |

C2H7N3O4 |

Molekulargewicht |

137.10 g/mol |

IUPAC-Name |

azanium;N-hydroxy-N'-oxidooxamide |

InChI |

InChI=1S/C2H3N2O4.H3N/c5-1(3-7)2(6)4-8;/h(H3-,3,4,5,6,7,8);1H3/q-1;/p+1 |

InChI-Schlüssel |

WYCIGCSFXQOEIW-UHFFFAOYSA-O |

Kanonische SMILES |

C(=O)(C(=O)N[O-])NO.[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azanium;N-hydroxy-N’-oxidooxamide typically involves the reaction of hydroxylamine with oxalic acid derivatives under controlled conditions. One common method is the reaction of hydroxylamine hydrochloride with diethyl oxalate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently oxidized to yield the desired compound.

Industrial Production Methods

Industrial production of azanium;N-hydroxy-N’-oxidooxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Azanium;N-hydroxy-N’-oxidooxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxidooxamide group to amide or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Azanium;N-hydroxy-N’-oxidooxamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amide derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of infections and cancer.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of azanium;N-hydroxy-N’-oxidooxamide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction environment. It may also interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

Reactivity and Catalytic Performance

- Bond Dissociation Energy (BDE) :

- Acidity :

Stability and Practical Limitations

- Byproduct Formation : Carbodiimide coupling reagents (e.g., DCC) produce insoluble urea, whereas azanium;N-hydroxy-N'-oxidooxamide’s ammonium salt may offer better solubility .

- Structural Limitations : Most N-hydroxy compounds (e.g., NHPI) have fixed carbonyl groups, limiting tunability. The oxamide scaffold could allow diverse modifications, but synthetic routes remain underdeveloped .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.